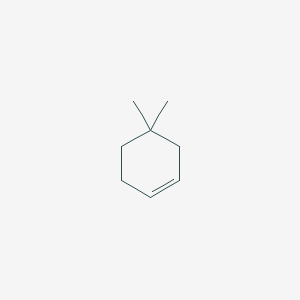

4,4-Dimethylcyclohexene

描述

属性

IUPAC Name |

4,4-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRORSPJLYCDESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161468 | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14072-86-7 | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-DIMETHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4,4 Dimethylcyclohexene and Its Derivatives

Catalytic Synthesis Pathways for 4,4-Dimethylcyclohexene Scaffolds

The construction of the this compound core is achievable through several catalytic routes. These methods are broadly categorized by the phase of the catalyst—homogeneous or heterogeneous—each offering distinct advantages in selectivity and scalability.

Homogeneous Catalysis in Olefin Metathesis and Cyclization Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for constructing cyclic systems with high precision. Olefin metathesis, a reaction that reorganizes fragments of alkenes, stands out as a key strategy. wikipedia.org This transformation is facilitated by well-defined organometallic complexes, most notably those based on ruthenium and molybdenum. wikipedia.org

For the synthesis of a this compound scaffold, a ring-closing metathesis (RCM) of a suitable acyclic diene would be the most direct approach. Catalysts such as the Grubbs and Schrock catalysts are highly effective for these transformations. wikipedia.org The second-generation Hoveyda-Grubbs catalyst, for instance, has demonstrated remarkable efficiency and stability, even in aqueous-organic solvent mixtures, which can be advantageous for certain substrates. nih.gov The general mechanism, proposed by Yves Chauvin, involves the formation of a metal-alkylidene (carbene) species and a metallacyclobutane intermediate, which drives the carbon-carbon double bond reorganization. nih.gov

| Catalyst Type | Metal Center | Key Features | Relevant Applications |

|---|---|---|---|

| Grubbs Catalysts (1st & 2nd Gen) | Ruthenium (Ru) | High tolerance to functional groups, air and moisture stability (2nd Gen). | Ring-closing metathesis (RCM), cross-metathesis (CM). wikipedia.orgnih.gov |

| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and recyclability. wikipedia.org | RCM, particularly for challenging or polar substrates. nih.gov |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Generally higher activity than Ru-based catalysts, but more sensitive to air and functional groups. | Metathesis of sterically hindered or electron-deficient olefins. wikipedia.org |

Heterogeneous Catalytic Approaches for Selective Cyclohexene (B86901) Formation

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are mainstays of industrial chemical production due to their robustness and ease of separation. youtube.com For the formation of cyclohexene frameworks, catalytic reforming and dehydrogenation reactions over solid supports are common. wikipedia.org

The synthesis of this compound can be approached via the dehydrogenation or dehydroisomerization of related saturated precursors like 1,1-dimethylcyclohexane. acs.org Chromia-alumina (Cr₂O₃/Al₂O₃) catalysts have been studied for such transformations. These systems can facilitate the aromatization of cyclic alkanes, with cyclohexene derivatives being key intermediates in the reaction pathway. acs.org The choice of support, such as alumina (B75360), and the inclusion of promoters like potassium oxide can significantly influence catalyst activity and selectivity. acs.org Similarly, supported platinum catalysts (e.g., Pt/SiO₂) are effective for benzene (B151609) hydrogenation to cyclohexane (B81311), and by controlling reaction conditions, the intermediate cyclohexene can be targeted, although this is challenging as cyclohexenes are often more reactive than benzene. wikipedia.orgbaranlab.org

| Catalyst System | Support Material | Reaction Type | Key Findings |

|---|---|---|---|

| Chromia-Alumina (Cr₂O₃/Al₂O₃) | Alumina | Dehydrogenation / Aromatization | Effective for converting dimethylcyclohexanes to aromatic products, via cyclohexene intermediates. acs.org |

| Rhenium Oxide (Re₂O₇) | Alumina | Olefin Metathesis | Used industrially to produce 1,5-hexadiene (B165246) from 1,5-cyclooctadiene (B75094) via ethenolysis. wikipedia.org |

| Finely Divided Nickel | None (Raney Ni) or Supported | Hydrogenation | Used for hydrogenating benzene to cyclohexane; requires high temperatures (>100 °C). wikipedia.org |

| Iridium on Silica (B1680970) (Ir/SiO₂) | Silica | Hydrogenolysis | Studied for the ring-opening of cyclohexane, indicating C-C bond cleavage activity on the metallic surface. researchgate.net |

Mechanistic Investigations of Catalyst Performance and Selectivity Control

Understanding the reaction mechanism is crucial for optimizing catalyst performance and controlling selectivity. For homogeneous olefin metathesis, the key intermediate is a trigonal bipyramidal (TBP) metallacyclobutane. nih.gov The stability and geometry of this intermediate dictate the course of the reaction.

In heterogeneous catalysis, the mechanism is often more complex and involves surface-bound intermediates. For the hydrogenolysis of cyclohexane over an Iridium/Silica catalyst, a metallic mechanism has been proposed where the critical C-C bond cleavage step occurs through a dimetallacyclopentane intermediate. researchgate.net In C-H functionalization reactions using iron-based catalysts, the development of an "iterative addition protocol" for the oxidant (H₂O₂) was based on mechanistic studies suggesting that catalyst decomposition occurs via bimolecular pathways; maintaining low oxidant concentrations minimizes this decomposition. nih.gov Furthermore, kinetic studies of C-H amination using dicopper nitrene complexes have shown that a terminal nitrene is the active intermediate, formed after the dissociation of a copper fragment from a dimeric precursor. acs.org These examples highlight how detailed mechanistic work, including kinetic analysis and the study of reaction intermediates, directly leads to improved synthetic protocols and catalyst design.

Stereoselective Synthesis Approaches to Functionalized this compound Systems

Creating functionalized derivatives of this compound with specific three-dimensional arrangements (stereoisomers) is a significant challenge in modern organic synthesis. Success in this area relies on the development of highly selective catalytic systems.

Enantioselective Methodologies for Chiral this compound Derivatives

Enantioselective synthesis aims to produce one of a pair of mirror-image molecules (enantiomers) preferentially. This is often achieved using a chiral catalyst. Iridium-catalyzed allylic substitution has emerged as a powerful method for generating optically active compounds. mdpi.com For example, the reaction of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one (derived from 4,4-dimethylcyclohexane-1,3-dione) with allylic carbonates can be performed with high enantioselectivity using an iridium complex paired with a chiral ligand, such as Feringa's ligand (a phosphoramidite). mdpi.com This approach facilitates the formation of a C-C bond at the allylic position, creating a new chiral center with high control over its configuration. mdpi.com

Another approach involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts. These have been successfully employed in the atroposelective annulation of cyclic 1,3-diones with ynals to produce axially chiral biaryls. d-nb.info While not directly forming a chiral center on the cyclohexene ring itself, this methodology demonstrates how chiral organocatalysts can control stereochemistry in reactions involving dione (B5365651) derivatives of the 4,4-dimethylcyclohexane system.

Diastereoselective Synthesis Strategies for Defined Stereoisomers

Diastereoselective synthesis focuses on creating a specific stereoisomer from a molecule that has multiple chiral centers. The goal is to control the relative orientation of these centers. For instance, the synthesis of highly substituted tetrahydropyran-4-ones has been achieved with high diastereoselectivity through a tandem reaction sequence involving an initial Aldol reaction, followed by a Knoevenagel condensation and an intramolecular Michael addition. nih.gov

In the context of cyclohexene systems, the reduction of a ketone can be highly diastereoselective. The reduction of a 3-arylcyclohexenone derivative to the corresponding alcohol can yield either the axial or equatorial alcohol with excellent diastereoselectivity by choosing the appropriate hydride source, which exerts steric control over the direction of hydride attack. beilstein-journals.org Furthermore, diastereoselective hydrogenation of a double bond can be achieved using specific catalysts. For example, the hydrogenation of a substituted prolinol precursor using Pd/C or the Crabtree catalyst (an iridium-based complex) can lead to different diastereomers of the final product, demonstrating stereodivergent synthesis. elsevierpure.com These strategies allow for the selective formation of defined stereoisomers of functionalized cyclohexane rings, which could be applied to systems derived from this compound.

Novel Ring-Forming and Rearrangement Reaction Pathways

The synthesis of the this compound scaffold and its substituted analogues is a subject of ongoing research, driven by the utility of these structures as intermediates in organic synthesis. Advanced methodologies focus on creating the cyclohexene ring with high control over substitution patterns and stereochemistry.

Applications of Diels-Alder Cycloadditions in Dimethylcyclohexene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the construction of six-membered rings and can be strategically employed for synthesizing substituted cyclohexenes. cerritos.edunumberanalytics.comipl.org The reaction involves a conjugated diene and a dienophile to form a cyclohexene derivative. While the direct synthesis of this compound via a standard Diels-Alder reaction is not commonly documented, the principles of this reaction are applied to create more complex derivatives. For instance, the dimerization of isoprene (B109036) can lead to the formation of 4-ethenyl-2,4-dimethylcyclohexene, showcasing a Diels-Alder type condensation. researchgate.net

The regioselectivity of the Diels-Alder reaction is a critical aspect, often governed by the electronic nature of the substituents on both the diene and the dienophile. cdnsciencepub.com For example, the reaction between α-nitrocinnamate, acting as a dienophile, and various dienes yields highly functionalized cyclohexenes. mdpi.com Although not a direct synthesis of this compound, this illustrates the potential for creating substituted versions of this scaffold. The reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride (B1165640) is another classic example that produces a dimethyl-substituted cyclohexene system. ipl.org

To achieve specific substitution patterns like the one in this compound, one might envision a retro-synthetic approach where the target molecule is derived from a Diels-Alder adduct. For instance, a diene containing a gem-dimethyl group at a non-terminal position could react with a suitable dienophile. Subsequent chemical transformations would then be required to arrive at the final this compound structure.

Table 1: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product | Reference |

| Isoprene | Isoprene | 4-Ethenyl-2,4-dimethylcyclohexene | researchgate.net |

| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | 4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic anhydride | ipl.org |

| Various Dienes | α-Nitrocinnamate | Substituted Cyclohexenes | mdpi.com |

This table is for illustrative purposes and shows the versatility of the Diels-Alder reaction in generating various cyclohexene derivatives.

Claisen Rearrangements and Related Pericyclic Reactions for Derivative Generation

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for rearranging molecular structures and are particularly useful in generating complex derivatives of cyclic systems. numberanalytics.comcambridge.orgscribd.com The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is a prominent example used to form carbon-carbon bonds and introduce functionality. nih.govmdpi.comimperial.ac.uk

While direct application of the Claisen rearrangement to this compound itself is not a primary synthetic route to the parent compound, this reaction is instrumental in the synthesis of its derivatives. For instance, a suitably substituted allyl ether of a 4,4-dimethylcyclohexenol derivative could undergo a Claisen rearrangement to introduce a side chain at a specific position, leading to a more complex molecular architecture. The stereoselectivity of the Claisen rearrangement can be controlled, allowing for the synthesis of specific stereoisomers. nih.gov

Other pericyclic reactions, such as the Cope rearrangement (a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene), can also be envisioned for the synthesis of substituted this compound derivatives. imperial.ac.uk Electrocyclic reactions, another class of pericyclic reactions, involve the formation or breaking of a ring system and can be used to create or modify cyclohexadiene precursors, which could then be selectively reduced to the desired cyclohexene. numberanalytics.com The stereochemical outcome of these reactions is often predictable by the Woodward-Hoffmann rules. numberanalytics.com

Table 2: Overview of Relevant Pericyclic Reactions

| Reaction Type | Description | Potential Application for this compound Derivatives | Reference |

| Claisen Rearrangement | nih.govnih.gov-Sigmatropic rearrangement of an allyl vinyl ether. | Introduction of functionalized side chains onto the cyclohexene ring. | nih.govmdpi.com |

| Cope Rearrangement | nih.govnih.gov-Sigmatropic rearrangement of a 1,5-diene. | Rearrangement of diene-containing derivatives to form new isomers. | imperial.ac.uk |

| Electrocyclic Reaction | Formation or opening of a ring via a concerted process. | Synthesis of cyclohexadiene precursors that can be reduced to cyclohexenes. | numberanalytics.com |

Intramolecular Cyclization and Annelation Reactions for Substituted Cyclohexenes

Intramolecular cyclization and annelation reactions provide a powerful and efficient means to construct substituted cyclohexene rings. These methods often offer high regio- and stereocontrol.

One notable approach is the phosphine-catalyzed [4+2] annulation of α-alkylallenoates with activated olefins, which can produce highly functionalized cyclohexenes. nih.govscispace.com By carefully selecting the phosphine (B1218219) catalyst, it is possible to control the regioselectivity of the annulation, leading to different isomers from the same starting materials. nih.govscispace.com This methodology has been successfully applied to generate a variety of substituted cyclohexenes, including spirocyclic systems. researchgate.net

Palladium-catalyzed intramolecular cyclization of 'ene-yne' systems is another versatile route to substituted cyclohexenols. chemrxiv.org This method allows for the construction of the cyclohexene ring with the concurrent formation of an exocyclic diene system. Furthermore, palladium-catalyzed carbocyclization of dienallenes and trienallenes can be tuned to produce either cyclohexenes or cyclobutenes with high diastereoselectivity. acs.org

The vinylogous intramolecular Morita-Baylis-Hillman reaction represents another strategy for synthesizing functionalized cyclohexenes from acyclic precursors. nih.gov Additionally, tandem reactions involving acceptorless dehydrogenation and a scispace.comCurrent time information in Bangalore, IN.-hydride shift cascade, catalyzed by iridium complexes, can convert 1,5-diols into substituted acyl-cyclohexenes. nih.gov

Table 3: Selected Intramolecular Cyclization and Annelation Reactions for Cyclohexene Synthesis

| Reaction Type | Catalyst/Reagent | Starting Materials | Product Type | Reference |

| [4+2] Annulation | Phosphine | α-Alkylallenoates, Activated Olefins | Highly Functionalized Cyclohexenes | nih.govscispace.com |

| Intramolecular Cyclization | Palladium | Ene-yne systems | Substituted Cyclohexenols | chemrxiv.org |

| Carbocyclization | Palladium | Dienallenes, Trienallenes | Disubstituted Cyclohexenes | acs.org |

| Vinylogous Intramolecular Morita-Baylis-Hillman | Trialkylphosphine | 1,6- or 1,7-diactivated 1,6-heptadienes | Functionalized Cyclohexenes | nih.gov |

| Acceptorless Dehydrogenation- scispace.comCurrent time information in Bangalore, IN.-Hydride Shift | Iridium | 1,5-Diols, Methyl Ketones | Acyl-Cyclohexenes | nih.gov |

Strategic Functionalization of the this compound Moiety

Once the this compound core is synthesized, its strategic functionalization allows for the creation of a diverse array of derivatives. This involves targeting either the double bond or the allylic positions for chemical modification.

Regioselective Halogenation and Halomethylation Studies

The halogenation of this compound can proceed via different pathways depending on the reagents and reaction conditions, leading to various halogenated derivatives. The reaction of this compound with N-Bromosuccinimide (NBS) is a classic example of allylic bromination, which would be expected to yield brominated products at the C3 and C6 positions. chegg.com The mechanism involves the formation of a resonance-stabilized allylic radical, which then reacts with bromine.

Addition of halogens, such as Br₂, across the double bond of an alkene typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. libretexts.org In the case of this compound, this would lead to a vicinal dihalide. The regioselectivity of hydrohalogenation (addition of HX) to unsymmetrical alkenes is governed by Markovnikov's rule, where the halogen adds to the more substituted carbon of the double bond. masterorganicchemistry.com For this compound, the double bond is symmetrically substituted, so regioselectivity in this specific context is not a primary consideration.

Palladium-catalyzed methods have emerged for the regioselective halogenation of C-H bonds, offering an alternative to traditional electrophilic aromatic substitution. organic-chemistry.org While primarily developed for arenes, the principles could potentially be adapted for the selective halogenation of specific C-H bonds in the this compound scaffold. Halomethylation, the introduction of a halomethyl group, can also be a key transformation, although specific studies on this compound are not extensively documented. gla.ac.uk

Table 4: Potential Halogenation Reactions of this compound

| Reagent | Reaction Type | Expected Major Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Allylic Bromination | 3-Bromo-5,5-dimethylcyclohexene and 6-Bromo-3,3-dimethylcyclohexene | chegg.com |

| Br₂ | Halogen Addition | trans-1,2-Dibromo-4,4-dimethylcyclohexane | libretexts.org |

| HBr | Hydrohalogenation | 1-Bromo-4,4-dimethylcyclohexane and 2-Bromo-4,4-dimethylcyclohexane | masterorganicchemistry.com |

This table outlines the expected products based on general principles of alkene reactivity.

Oxidative Functionalization of the Cyclohexene Double Bond

The double bond in this compound is a prime site for oxidative functionalization, leading to a variety of oxygen-containing derivatives. Various oxidizing agents and catalytic systems can be employed to achieve different transformations.

Epoxidation of the double bond, for instance using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), would yield this compound oxide. This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce two new functional groups with specific stereochemistry.

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction typically results in the syn-addition of two hydroxyl groups, forming cis-4,4-dimethylcyclohexane-1,2-diol.

Oxidative cleavage of the double bond can be accomplished using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or by hot, acidic potassium permanganate. This reaction breaks the carbon-carbon double bond and leads to the formation of dicarbonyl compounds.

Recent research has also focused on the catalytic oxidative functionalization of C-H bonds. mdpi.commdpi.comresearchgate.net For example, manganese complexes have been shown to be efficient catalysts for the oxidation of C-H bonds in the presence of hydrogen peroxide. mdpi.com While much of this work has focused on saturated cyclohexanes, these methods could potentially be applied to achieve selective oxidation at specific positions on the this compound ring. Supramolecular control using cyclodextrins has also been demonstrated to achieve selective hydroxylation of non-activated C-H bonds in cyclohexane derivatives. rsc.org

Table 5: Key Oxidative Reactions of the Cyclohexene Double Bond

| Reaction Type | Reagent(s) | Product Type |

| Epoxidation | m-CPBA | Epoxide |

| syn-Dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | cis-Diol |

| Oxidative Cleavage | O₃, then workup | Dicarbonyl |

Nucleophilic and Electrophilic Addition Reactions to the Alkene

The reactivity of the carbon-carbon double bond in this compound is central to its synthetic utility. This double bond is an area of high electron density, making it susceptible to attack by electron-deficient species, known as electrophiles. savemyexams.com Consequently, electrophilic addition is a primary reaction pathway for this compound. ontosight.aicymitquimica.com

The general mechanism for electrophilic addition involves a two-step process. Initially, the electrophile attacks the π-electrons of the double bond, leading to the formation of a carbocation intermediate. allen.inlibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. allen.in In the case of an unsymmetrical alkene like this compound, the addition of polar reagents like hydrogen halides (H-X) typically follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the formation of the more stable carbocation intermediate. allen.in

Common electrophilic addition reactions for alkenes include the addition of hydrogen halides, halogens, and water (hydration). savemyexams.comontosight.ailibretexts.org For instance, the reaction with hydrogen bromide (HBr) proceeds via the formation of a carbocation, which is subsequently attacked by the bromide ion. libretexts.org Similarly, the addition of bromine (Br₂) occurs, often with anti-addition stereochemistry, through a cyclic bromonium ion intermediate. allen.in

In contrast, nucleophilic addition to a simple, unactivated alkene like this compound is generally not favored. ucr.edu Nucleophiles are electron-rich species and are repelled by the electron-rich double bond. Such reactions typically require the presence of strong electron-withdrawing groups attached to the double bond to reduce its electron density and make it susceptible to nucleophilic attack. libretexts.orgucr.edu

A related but distinct reaction is allylic bromination using N-bromosuccinimide (NBS), often in the presence of light. This reaction does not involve addition to the double bond but rather a free-radical substitution at the allylic position (the carbon adjacent to the double bond), yielding products like 6-bromo-3,3-dimethylcyclohexene. doubtnut.comchegg.com

Table 1: Electrophilic Addition Reactions of this compound

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | Hydrogen Halide (e.g., HBr) | 1-Bromo-4,4-dimethylcyclohexane | Electrophilic Addition |

| This compound | Halogen (e.g., Br₂) | 1,2-Dibromo-4,4-dimethylcyclohexane | Electrophilic Addition |

| This compound | N-Bromosuccinimide (NBS), light | 3-Bromo-5,5-dimethylcyclohexene and 6-Bromo-3,3-dimethylcyclohexene | Allylic Bromination (Radical Substitution) doubtnut.comchegg.com |

Alkylation and Arylation Reactions on the Cyclohexene Ring

Alkylation and arylation reactions expand the synthetic utility of the cyclohexene framework by forming new carbon-carbon bonds. These reactions can be performed on the cycloalkene itself or on its derivatives.

Alkylation:

The direct alkylation of cycloalkenes, including dimethylcyclohexenes, can be achieved using an oxygenate (such as an alcohol or ether) in the presence of a zeolite catalyst under specific alkylating conditions. google.com This process allows for the introduction of alkyl groups, such as methyl or ethyl groups, onto the cyclohexene ring, yielding an alkylated cycloalkene. google.com The resulting products, like 1-methylcyclohexene and 1,2-dimethylcyclohexene (B155917), are valuable as components for gasoline blending and as starting materials for other chemical syntheses. google.com While the patent describes the general process for cycloalkenes, specific conditions for this compound would be optimized based on these principles.

Furthermore, derivatives of this compound, such as 4,4-dimethylcyclohexane-1,3-dione, can undergo alkylation. For instance, iridium-catalyzed enantioselective allylic enolization of a silyl (B83357) enol ether derived from 4,4-dimethylcyclohexane-1,3-dione allows for the introduction of an allyl group. mdpi.com Another approach involves the reversible alkylation of dimedone (5,5-dimethylcyclohexane-1,3-dione, an isomer) with aldehydes in the presence of iron(III) chloride and triphenylphosphine, which showcases a method for selective C-C bond formation. researchgate.net

Arylation:

Transition-metal-free arylation provides a method for attaching aryl groups to organic substrates. One such method involves the photogeneration of triplet phenyl cations from precursors like 4-chloroalkylbenzenes in protic solvents. aaup.edu These highly reactive electrophilic cations could potentially be trapped by alkenes like this compound to form arylated cyclohexyl cations, which would then be neutralized to give the final arylated product. This approach avoids the use of transition metal catalysts. aaup.edu

Table 2: Alkylation and Arylation Strategies for the Cyclohexene Ring

| Reaction Type | Substrate Type | Reagents/Catalyst | Product Type |

| Alkylation | Cycloalkene (e.g., Dimethylcyclohexene) | Oxygenate, Zeolite Catalyst google.com | Alkylated Cyclohexene google.com |

| Allylic Alkylation | Silyl enol ether of 4,4-dimethylcyclohexane-1,3-dione | Allyl source, Iridium catalyst mdpi.com | Allylated cyclohexenone derivative mdpi.com |

| Arylation | Alkene (e.g., this compound) | Photogenerated Phenyl Cations aaup.edu | Arylated Cyclohexane Derivative |

Elucidation of Reaction Mechanisms and Kinetics Involving 4,4 Dimethylcyclohexene Systems

Mechanistic Investigations of Thermal and Catalytic Transformations

Thermal and catalytic transformations of 4,4-dimethylcyclohexene involve a variety of reaction types, including additions, ring-openings, eliminations, and substitutions. The mechanisms of these reactions are a subject of detailed investigation to understand product distributions and optimize synthetic pathways.

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. pdx.edu Addition reactions are a primary class of transformations for this compound, proceeding through several mechanistic pathways depending on the reagents and conditions. ucr.edu

Electrophilic Addition: The addition of hydrogen halides (H-X) to alkenes is a classic example of an electrophilic addition reaction. masterorganicchemistry.com The mechanism begins with the pi electrons of the double bond attacking the electrophilic hydrogen atom of the H-X molecule. pdx.eduucr.edu This leads to the formation of a carbocation intermediate and a halide ion. ucr.edu For this compound, protonation can occur at either C1 or C2. Following Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. Protonation at C1 would yield a secondary carbocation at C2, while protonation at C2 would yield a tertiary carbocation at C1. However, due to the substitution pattern of this compound, both carbons of the double bond are secondary. The key intermediate formed is a secondary carbocation, which is then attacked by the nucleophilic halide ion to give the final addition product. masterorganicchemistry.com

Free Radical Addition: In the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. The mechanism involves initiation by the peroxide, followed by propagation steps involving bromine radical addition to the double bond to form the most stable carbon radical intermediate.

The catalytic ring-opening of naphthenic molecules like dimethylcyclohexane is a critical process in the petroleum industry for improving fuel properties such as cetane and octane (B31449) numbers. ou.edu Studies on dimethylcyclohexane analogues provide insight into the mechanisms that would govern the behavior of saturated 4,4-dimethylcyclohexane on catalytic surfaces. The reaction pathways are highly dependent on the catalyst composition and support.

Three primary mechanisms have been proposed for ring-opening reactions over metal catalysts: ou.edu

Dicarbene Mechanism: This pathway typically occurs on catalysts like Iridium supported on silica (B1680970) (Ir/SiO₂). ou.edu It involves the cleavage of unsubstituted secondary-secondary C-C bonds. This mechanism retains the branching of the original molecule, which is desirable for producing high-octane gasoline. ou.edu

Adsorbed Olefin Intermediate Mechanism: This mechanism, often favored on more dispersed platinum catalysts, involves the formation of a π-adsorbed olefin intermediate.

Metallocyclobutane Intermediate Mechanism: This pathway, along with the adsorbed olefin mechanism, results in the cleavage of substituted C-C bonds. ou.edu This is preferred for producing diesel fuel, as it leads to less branched, more linear alkane products. Iridium on alumina (B75360) (Ir/Al₂O₃) has shown high selectivity for this type of ring-opening.

The choice of catalyst and support material dictates which C-C bond in the ring is preferentially cleaved, thereby controlling the product distribution.

| Catalyst System | Predominant Mechanism | Site of C-C Bond Cleavage | Primary Product Characteristic | Reference |

| Ir/SiO₂ | Dicarbene | Unsubstituted (sec-sec) | High degree of branching | , ou.edu |

| Ir/Al₂O₃ | Adsorbed Olefin / Metallocyclobutane | Substituted | Less branching (more linear) | |

| Highly Dispersed Pt | Adsorbed Olefin | Substituted | Less branching (more linear) | |

| Low Dispersion Pt | Dicarbene | Unsubstituted (sec-sec) | High degree of branching |

Derivatives of this compound, such as halo-substituted analogues, can undergo both elimination and substitution reactions. The competition between these pathways is governed by factors such as the structure of the substrate, the strength of the nucleophile/base, and the reaction conditions. libretexts.orgstackexchange.com

Elimination Reactions (E1 and E2):

E2 Mechanism: This bimolecular elimination reaction requires a strong base and proceeds in a single, concerted step. A key stereochemical requirement for the E2 mechanism in cyclohexane (B81311) systems is an anti-periplanar arrangement of the leaving group and a β-hydrogen. This means the leaving group and the hydrogen must be in the same plane and on opposite sides of the C-C bond, which is typically achieved when both are in axial positions. mgscience.ac.in

E1 Mechanism: This unimolecular elimination occurs in two steps, proceeding through a carbocation intermediate. It is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations. stackexchange.com Heating the reaction also tends to favor elimination over substitution. stackexchange.com

Substitution Reactions (Sₙ1 and Sₙ2):

Sₙ2 Mechanism: This bimolecular nucleophilic substitution is a one-step process that is sensitive to steric hindrance. For a cyclohexyl derivative, the backside attack required for an Sₙ2 reaction is often hindered, making this pathway less common than in acyclic systems.

Sₙ1 Mechanism: This unimolecular substitution proceeds through the same carbocation intermediate as the E1 reaction. Therefore, Sₙ1 and E1 reactions are often in competition.

Allylic Substitution: A notable reaction for this compound itself is allylic bromination using N-Bromosuccinimide (NBS). This reaction introduces a bromine atom at the allylic position (C3 or C6) via a free-radical mechanism, preserving the double bond. chegg.com The reaction with NBS can lead to products like 6-bromo-3,3-dimethylcyclohexene. chegg.com

Chemical Kinetic Studies of this compound Reactivity

Chemical kinetics provides quantitative data on reaction rates, allowing for a deeper understanding of reaction mechanisms. Studies focus on determining rate constants and exploring how molecular structure influences reaction speeds.

The thermal decomposition of various cyclic and acyclic compounds can lead to the formation of dimethylcyclohexene isomers through complex rearrangement and fragmentation pathways. Kinetic studies of these reactions provide first-order rate constants for the various processes involved. nih.govacs.org

For instance, the thermal gas-phase reactions of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 °C have been studied in detail. nih.govacs.org These reactions involve a network of competing processes, including cis-trans interconversions, isomerizations to dimethylcyclohexenes, and fragmentations. The formation of 3,4- and 3,6-dimethylcyclohexenes occurs via 1,3-carbon migrations. nih.gov Similarly, the thermolysis of 2,2-dimethyl-1-vinylcyclobutane has been investigated, yielding this compound as one of the primary products through isomerization. researchgate.net The reaction is found to follow first-order kinetics. researchgate.net

| Precursor Compound | Reaction Type | Product(s) Including Dimethylcyclohexenes | Temperature (°C) | Activation Energy (Eₐ, kcal/mol) | log(A/s⁻¹) | Reference |

| 2,2-Dimethyl-1-vinylcyclobutane | Isomerization | This compound | 263-301 | 44.35 ± 1.6 | 12.53 ± 0.6 | researchgate.net |

| cis-1-(E)-Propenyl-2-methylcyclobutane | Isomerization | trans-3,4-Dimethylcyclohexene | 275 | Not explicitly stated for this step | Not explicitly stated for this step | nih.gov, acs.org |

| trans-1-(E)-Propenyl-2-methylcyclobutane | Isomerization | trans-3,4-Dimethylcyclohexene, cis-3,6-Dimethylcyclohexene | 275 | Not explicitly stated for this step | Not explicitly stated for this step | nih.gov, acs.org |

Note: The activation parameters listed for 2,2-dimethyl-1-vinylcyclobutane correspond to the formation of this compound.

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. windows.net For cyclohexane and its derivatives, the chair conformation is the most stable. msu.edu Substituents can occupy either axial or equatorial positions, and there is a strong preference for larger groups to be in the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

In this compound, the ring adopts a half-chair conformation. The gem-dimethyl group is located at the C4 position, which is sp³-hybridized. This substitution pattern influences the ring's conformational dynamics and the accessibility of the double bond and adjacent allylic positions to reagents.

The influence of conformation on kinetics is particularly evident in elimination reactions of substituted cyclohexane derivatives. As mentioned in section 3.1.3, the E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement between the leaving group and a β-hydrogen. This means a substituted cyclohexane must be able to adopt a conformation where both the leaving group and a hydrogen on an adjacent carbon are in axial positions. If the ring is "locked" in a conformation where the leaving group is equatorial (for example, due to a large, bulky group elsewhere on the ring), the rate of E2 elimination will be significantly reduced because the required geometry cannot be achieved. In such cases, the slower E1 mechanism might become the dominant pathway. stackexchange.com

Photochemical Reaction Mechanisms and Excited-State Dynamics

The interaction of light with cyclohexene (B86901) derivatives can initiate a variety of photochemical reactions, leading to rearrangements or ring-opening products. These transformations are governed by the dynamics of the molecule in its electronically excited states and the pathways it takes to return to the electronic ground state.

Investigation of Photorearrangement Pathways

Upon absorption of light, molecules like this compound can undergo various structural changes. While direct studies on this compound are limited, research on related structures provides insight into potential photorearrangement pathways. For instance, certain substituted cyclohexadienones are known to undergo a "Type A" photorearrangement upon irradiation, leading to the formation of bicyclo[3.1.0]hexenone derivatives. acs.org In a similar vein, the irradiation of 1,2-dimethylcyclohexene (B155917) has been shown to yield various isomeric products, demonstrating the complexity of photochemical transformations in these systems. researchgate.net

Photosensitization is a common technique used to access triplet excited states, which can lead to different reaction outcomes compared to direct irradiation (which typically populates singlet excited states). researchgate.net In some cases, photosensitized reactions of cyclic olefins can involve radical intermediates, leading to a diverse array of products. researchgate.net These examples from related dimethylcyclohexene isomers and other cyclic alkenes illustrate the potential for this compound to undergo complex photorearrangements, although the specific pathways would be dependent on its unique structure and the reaction conditions.

Elucidation of Nonadiabatic Phenomena in Photochemical Ring-Opening Reactions of Cyclohexadiene Derivatives

The photochemical ring-opening of 1,3-cyclohexadiene (B119728) (CHD) to form 1,3,5-hexatriene (B1211904) (HT) is a foundational example of an electrocyclic reaction that is central to processes like the photobiological synthesis of vitamin D3. kyoto-u.ac.jp This reaction is governed by complex nonadiabatic phenomena, where the molecule transitions between different electronic potential energy surfaces. kyoto-u.ac.jpnih.govacs.org

Upon UV light absorption, CHD is promoted from its ground state (S₀) to an electronically excited state, S₁(π,π*). kyoto-u.ac.jp However, this excited state does not directly correlate with the ground state of the product, HT. Instead, the reaction must proceed through nonadiabatic transitions. kyoto-u.ac.jpacs.org Advanced computational studies using methods like extended multistate complete active space second-order perturbation (XMS-CASPT2) theory and nonadiabatic molecular dynamics simulations have been instrumental in mapping these pathways. nih.govacs.orgacs.org

The dynamics involve the system moving from the initially populated excited state through a series of conical intersections (CIns). These are points where two electronic potential energy surfaces intersect, facilitating extremely rapid and efficient transitions between states. nih.govacs.org The simulations show that after initial excitation, the molecule's trajectory leads it toward these conical intersections, allowing it to "hop" from a higher energy surface to a lower one, ultimately leading to the ground state of the ring-opened HT product. acs.orgnih.gov The entire process from excitation to the formation of the product can occur on an ultrafast timescale of tens to hundreds of femtoseconds. kyoto-u.ac.jpacs.org

The presence and position of substituents, such as methyl groups, can significantly modulate these dynamics. Studies on various dimethylcyclohexadiene and tetramethylcyclohexadiene derivatives show that substituents can alter the excited-state relaxation times and the rates of carbon-carbon bond rupture responsible for the ring-opening. nih.govacs.org For example, certain dimethyl-substituted derivatives exhibit prolonged excited-state lifetimes compared to the unsubstituted CHD, highlighting the influence of substitution patterns on the nonadiabatic phenomena. nih.govacs.org

The table below summarizes the key electronic states and events involved in the photochemical ring-opening of cyclohexadiene derivatives.

| State/Event | Description | Role in Reaction | Reference |

| S₀ (Ground State) | The initial, stable electronic state of the 1,3-cyclohexadiene reactant. | Starting point of the photochemical reaction. | acs.org |

| S₁(π,π)* | The first electronically excited singlet state, reached upon UV absorption. | The initially populated "bright" state that initiates the ring-opening dynamics. | kyoto-u.ac.jp |

| Doubly Excited State | A higher-energy excited state that plays a role in the nonadiabatic pathway. | Acts as an intermediate state in the ultrafast transition pathway. | kyoto-u.ac.jp |

| Conical Intersection (CI) | A point of degeneracy between two electronic potential energy surfaces. | Facilitates ultra-efficient, radiationless transition from the excited state towards the product ground state. | nih.govacs.org |

| Nonadiabatic Dynamics | Molecular motion occurring across multiple potential energy surfaces. | The fundamental mechanism that allows the electronically forbidden reaction to proceed rapidly. | nih.govacs.orgacs.org |

| Product (1,3,5-Hexatriene) | The ring-opened isomer formed after the reaction. | The final product on the ground state potential energy surface. | kyoto-u.ac.jp |

Mechanistic Studies of Photocatalytic Transformations Utilizing Light-Driven Chemistry

Photocatalysis combines photochemistry with catalysis to drive chemical reactions, often with high selectivity and under mild conditions. While specific studies on the photocatalytic transformations of this compound are not prominent in the literature, the principles can be inferred from broader research in catalysis. Catalytic systems often employ metal centers and specialized organic ligands to achieve specific transformations.

For example, in synthetic chemistry, ligands based on a cyclohexane framework are used to facilitate complex reactions. One study utilized trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand in a copper-catalyzed coupling reaction for the synthesis of a precursor to the anti-cancer drug adavosertib. rsc.org Although this is an example of thermal catalysis rather than photocatalysis, it demonstrates the use of substituted cyclohexane structures as key components in modern catalytic systems. rsc.org

Light-driven chemistry involving semiconductor photocatalysts or molecular photosensitizers could potentially be applied to this compound to induce a range of transformations, such as oxidation, reduction, or addition reactions. The specific reaction pathway would depend on the chosen photocatalyst, the solvent, and the wavelength of light used. Such studies would represent a promising area for future research, aiming to harness light energy to achieve novel and efficient syntheses from simple olefin precursors like this compound.

Conformational Analysis and Stereochemical Investigations of 4,4 Dimethylcyclohexene and Its Analogues

Theoretical and Computational Conformational Studies

Computational chemistry has proven to be an indispensable tool for exploring the conformational preferences and energy landscapes of cyclic molecules like 4,4-dimethylcyclohexene. nih.gov These theoretical approaches provide detailed insights into the relative stabilities of different conformers and the dynamics of their interconversion.

Energy Landscape of Different Conformers and Isomers

The conformational landscape of a molecule describes the potential energy of the molecule as a function of its geometry. arxiv.org For this compound, several conformers are possible due to the flexibility of the six-membered ring. The double bond imposes a degree of planarity on a portion of the ring, but the remaining saturated carbons can adopt various spatial arrangements.

Theoretical calculations, such as those employing density functional theory (DFT) and coupled-cluster theory, have been used to determine the relative energies of these conformers. nih.gov The most stable conformation of this compound is a half-chair form, which minimizes both angular and torsional strain. The presence of the gem-dimethyl group at the C4 position significantly influences the energy landscape.

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair | 0.0 |

| Boat | Higher in energy |

| Twist-Boat | Intermediate energy |

Note: The exact energy differences can vary depending on the level of theory and basis set used in the calculations. The table provides a general trend.

Dynamics of Conformational Equilibria, including Ring Flipping

The different conformers of this compound are not static but are in a state of dynamic equilibrium. acs.org The process of interconversion between these conformers is known as ring flipping or ring inversion. wikipedia.orguky.edu This process involves passing through higher-energy transition states, such as the boat conformation. soka.ac.jp

The energy barrier to ring inversion in cyclohexene (B86901) derivatives is generally lower than in their cyclohexane (B81311) analogues due to the reduced torsional strain in the planar portion of the ring. However, the gem-dimethyl group in this compound can influence the rate of this process. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique used to study these dynamic processes, allowing for the determination of the energy barriers and rates of interconversion. acs.orgnih.gov

Steric Effects and Substituent Interactions on Cyclohexene Conformations

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in determining the preferred conformation of substituted cyclohexenes. wikipedia.orgnumberanalytics.com In this compound, the two methyl groups are fixed at the same carbon atom. This arrangement avoids the 1,3-diaxial interactions that are a major destabilizing factor in many substituted cyclohexanes. sapub.orgscispace.com

However, the methyl groups can still experience steric interactions with other parts of the ring, influencing the precise geometry of the half-chair conformation. The size and shape of substituents have a significant impact on steric hindrance. numberanalytics.com In analogues of this compound with different substituents, the interplay of steric and electronic effects will dictate the conformational preferences. For instance, a bulkier group than methyl at the C4 position would further influence the ring's geometry.

Experimental Techniques for Conformational Analysis

While computational methods provide theoretical insights, experimental techniques are essential for validating these predictions and providing real-world data on conformational preferences. A variety of spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data can provide detailed information about the geometry of the molecule and the relative populations of different conformers. cdnsciencepub.com Variable-temperature NMR studies are particularly useful for investigating the dynamics of ring inversion. acs.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Different conformers will have distinct vibrational spectra, and the analysis of these spectra can provide information about the conformational equilibrium.

Stereochemical Implications in Chemical Reactions

The conformation of this compound has significant implications for its reactivity, particularly in addition reactions across the double bond. The stereochemical outcome of these reactions is often dictated by the spatial arrangement of the atoms in the starting material.

Stereospecificity and Stereoselectivity in Addition Reactions

Stereospecificity refers to a reaction where different stereoisomers of the starting material react to give different stereoisomers of the product. wikipedia.org In contrast, stereoselectivity describes a reaction that produces a predominance of one stereoisomer over others. masterorganicchemistry.com

Addition reactions to the double bond of this compound can proceed with varying degrees of stereospecificity and stereoselectivity depending on the reagent and reaction mechanism. chemistrysteps.comlibretexts.org For example, the hydrogenation of the double bond typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. pdx.edu

The facial selectivity of the addition is influenced by the steric hindrance presented by the gem-dimethyl group. The attacking reagent will preferentially approach the less hindered face of the double bond, leading to a stereoselective outcome. For instance, in electrophilic additions, the formation of a carbocation intermediate can allow for attack from either face, but steric factors can still favor one approach over the other. libretexts.org

Geometric Isomerism (cis/trans) in Substituted Cyclohexene Systems

Geometric isomerism, a form of stereoisomerism, arises in cyclic compounds due to the restricted rotation around carbon-carbon single bonds within the ring structure. chemguide.co.ukalevelh2chemistry.com This restriction means that substituents can be located on the same side of the ring's plane (cis) or on opposite sides (trans). pressbooks.pubsiue.edu These isomers are distinct compounds with different physical and chemical properties that cannot be interconverted by simple bond rotation. alevelh2chemistry.compressbooks.pub

In the case of this compound, the parent molecule itself does not exhibit geometric isomerism as there are no substituents on the sp2 carbons of the double bond and the two methyl groups are attached to the same carbon atom (C4). nih.gov However, geometric isomerism becomes a critical consideration in its substituted analogues. For geometric isomerism to occur in a disubstituted cyclohexene, there must be two substituents on different carbon atoms of the ring. stackexchange.com

For example, in a 1,2-disubstituted cyclohexene derivative, the two substituents can both be on the same side of the ring (cis) or on opposite sides (trans). The stability of these isomers is influenced by steric strain, particularly 1,3-diaxial interactions in the chair-like conformations of the cyclohexene ring. sapub.org In a disubstituted cyclohexane, the conformer with the larger substituent in the equatorial position is generally more stable to minimize these steric repulsions. pressbooks.pub For instance, in trans-1,2-disubstituted cyclohexanes, the substituents can be either both in axial positions or both in equatorial positions. A ring-flip interconverts these two conformations. pressbooks.pub The diequatorial conformation is significantly more stable. In contrast, for cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial, and a ring-flip results in an equivalent conformation. pressbooks.pub

The principles of cis-trans isomerism in disubstituted cyclohexanes provide a framework for understanding substituted this compound systems. The presence of the gem-dimethyl group at the C4 position influences the conformational preference of the ring, which in turn affects the relative stability of cis and trans isomers when additional substituents are present.

| Compound | Isomer | Substituent Orientations (More Stable Conformer) | Relative Stability | Notes |

|---|---|---|---|---|

| 1,2-Dimethylcyclohexane | trans | di-equatorial | More stable | The diaxial conformation is highly disfavored. scribd.com |

| 1,2-Dimethylcyclohexane | cis | axial-equatorial | Less stable | The two chair conformations are equivalent in energy. pressbooks.pub |

| 1,3-Dimethylcyclohexane | cis | di-equatorial | More stable | The diaxial conformation is highly unstable due to severe 1,3-diaxial interactions. spcmc.ac.inmvpsvktcollege.ac.in |

| 1,3-Dimethylcyclohexane | trans | axial-equatorial | Less stable | The two conformers are equivalent enantiomers. spcmc.ac.inmvpsvktcollege.ac.in |

| 1,4-Dimethylcyclohexane | trans | di-equatorial | More stable | The trans isomer is more stable than the cis isomer because both methyl groups can occupy equatorial positions. utexas.eduspcmc.ac.in |

| 1,4-Dimethylcyclohexane | cis | axial-equatorial | Less stable | The energy difference compared to the trans isomer is approximately 1.8 kcal/mol due to the axial methyl group. utexas.eduspcmc.ac.in |

Influence of Chiral Centers on Molecular Architecture and Reactivity

A chiral center, or stereogenic center, is typically a carbon atom bonded to four different substituents. siue.edubasicmedicalkey.com The presence of such a center in a molecule results in non-superimposable mirror images called enantiomers. While this compound itself is achiral, the introduction of a substituent at certain positions can create one or more chiral centers, profoundly influencing its three-dimensional structure and chemical behavior.

For example, substitution at C1, C2, C5, or C6 of the this compound ring can create a chiral center. If a molecule contains a single chiral center, it will exist as a pair of enantiomers. basicmedicalkey.com When two or more chiral centers are present, diastereomers can also exist. Diastereomers are stereoisomers that are not mirror images of each other. utexas.edu For a molecule with 'n' non-equivalent chiral centers, a maximum of 2n stereoisomers are possible. utexas.edu

The molecular architecture dictated by these chiral centers has a significant impact on reactivity. When a reaction creates a new chiral center in a molecule that is already chiral, the transition states leading to the different diastereomeric products are also diastereomeric. openstax.org These transition states have different energies, resulting in the formation of the diastereomeric products in unequal amounts. openstax.org

This principle can be observed in reactions such as the acid-catalyzed hydration of a chiral alkene like (R)-4-methyl-1-hexene. The reaction proceeds through a carbocation intermediate. The attack of a nucleophile (water) on this intermediate is not equally likely from both faces due to the steric and electronic influence of the existing chiral center. This leads to a mixture of diastereomeric alcohol products in unequal proportions. openstax.org Similarly, in catalytic processes using chiral catalysts, the reactivity and stereoselectivity of reactions involving cyclohexene derivatives can be significantly influenced. For instance, the copolymerization of cyclohexene oxide with CO2 catalyzed by chiral zinc complexes shows that the ligand's chirality dictates the stereochemistry of the resulting polymer. acs.org

Research on chiral β-amino acids derived from cyclopentane (B165970) and cyclohexane has also demonstrated how chirality influences molecular interactions. Enantiomers can be differentiated through ion/molecule reactions by forming host-guest complexes with chiral host molecules, a process that depends on the specific three-dimensional fit between the host and the guest. nih.govresearchgate.net

| Reaction Type | Reactant Type | Product Stereochemistry | Key Finding |

|---|---|---|---|

| Addition to a Chiral Alkene | Single enantiomer of a chiral reactant | Unequal amounts of diastereomers | The existing chiral center directs the approach of the reagent, leading to diastereoselectivity. openstax.org |

| Addition to an Achiral Alkene | Achiral reactant, achiral catalyst | Racemic mixture of enantiomers (if a chiral center is formed) | Without a chiral influence, both enantiomers are formed in equal amounts. msu.edu |

| Catalytic Asymmetric Synthesis | Achiral or chiral substrate with a chiral catalyst | Optically active product (one enantiomer or diastereomer in excess) | Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer over another. acs.org |

| Host-Guest Complexation | Enantiomeric pair with a chiral host | Diastereomeric complexes with different stabilities | Chiral recognition allows for the differentiation of enantiomers based on the stability of the formed complexes. nih.govresearchgate.net |

Advanced Spectroscopic Characterization Techniques for 4,4 Dimethylcyclohexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,4-Dimethylcyclohexene, offering detailed information at the atomic level.

¹H and ¹³C NMR for Regiochemistry and Connectivity Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy serve as the primary methods for confirming the fundamental structure of this compound. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for a complete assignment of all hydrogen and carbon atoms in the molecule.

In ¹H NMR, the olefinic protons (=C-H) are the most downfield, typically appearing in the range of δ 5.5-6.0 ppm, confirming the presence of the double bond. The allylic protons (CH₂) and the other aliphatic protons on the ring will appear further upfield. The two methyl groups (CH₃) are equivalent and therefore produce a single, sharp signal, characteristically a singlet, as they are attached to a quaternary carbon with no adjacent protons to cause splitting.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For the symmetric this compound, one would expect to see six distinct signals: two for the sp² carbons of the double bond, three for the different sp³ carbons of the cyclohexene (B86901) ring, and one for the equivalent methyl carbons. The chemical shifts are indicative of the carbon type; for instance, the olefinic carbons resonate significantly downfield (e.g., ~120-140 ppm) compared to the aliphatic carbons. unl.eduaist.go.jp

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Exact experimental values can vary based on solvent and experimental conditions. Data is estimated based on spectral prediction tools and data from analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic C-H | ~5.6 | ~127 |

| Olefinic C-H | ~5.6 | ~127 |

| Allylic CH₂ | ~2.0 | ~35 |

| Quaternary C | N/A | ~30 |

| Methyl CH₃ | ~1.0 (singlet) | ~28 |

| Ring CH₂ | ~1.5 | ~39 |

| Ring CH₂ | ~1.8 | ~25 |

Two-Dimensional NMR (e.g., COSY) for Detailed Structural Assignments

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are essential for unambiguously assigning signals and confirming the connectivity of adjacent protons. chemicalbook.com A COSY spectrum is a 2D plot with ¹H NMR spectra on both axes. chemicalbook.com The diagonal shows the standard 1D spectrum, while off-diagonal peaks, known as cross-peaks, indicate that the two protons at the corresponding chemical shifts on each axis are spin-spin coupled, typically through two or three bonds. chemicalbook.comnih.gov

For this compound, a COSY experiment would be used to trace the proton-proton coupling network through the cyclohexene ring. For example, a cross-peak would connect the signal of the olefinic protons to that of the adjacent allylic protons. In turn, the allylic protons would show a correlation to the next set of methylene (B1212753) protons in the ring. This sequential connectivity confirms the arrangement of the atoms, ruling out other isomers. The absence of any cross-peaks to the sharp methyl signal confirms its attachment to a quaternary carbon, solidifying the structural assignment. researchgate.netlibretexts.org

Real-time NMR Monitoring of Reaction Kinetics and Intermediates

Real-time NMR spectroscopy is a powerful method for studying the kinetics of chemical reactions and identifying transient intermediates. magritek.com By acquiring a series of NMR spectra at regular intervals as a reaction proceeds, researchers can track the disappearance of reactants and the appearance of products quantitatively. chemicalbook.com This technique can be applied to reactions involving this compound, such as its synthesis via elimination or its subsequent hydrogenation to 4,4-dimethylcyclohexane.

In a typical setup, the reaction is initiated directly in the NMR tube or monitored using a flow system where the reaction mixture is continuously pumped through the NMR spectrometer. rsc.org For the hydrogenation of this compound, one could monitor the decrease in the intensity of the olefinic proton signals (~5.6 ppm) while simultaneously observing the growth of new signals corresponding to the saturated 4,4-dimethylcyclohexane product. acs.org Plotting the concentration of these species versus time allows for the determination of reaction rates, rate laws, and activation parameters, providing deep mechanistic insight. magritek.comacs.org

Light-Coupled NMR for in situ Photochemical Studies

Photochemical reactions of this compound can be investigated in real-time using light-coupled NMR spectroscopy. This advanced technique involves illuminating the NMR sample in situ while spectra are being acquired. nih.gov Specialized equipment, such as an optical fiber inserted into the NMR tube or devices like the "NMRtorch," uses LEDs to irradiate the sample with light of specific wavelengths. nih.govresearchgate.net

This methodology enables the direct observation of light-induced processes, such as photoisomerization, cycloadditions, or rearrangements. chinesechemsoc.orgacs.org For instance, if this compound were to undergo a photochemical reaction, light-coupled NMR could be used to monitor the formation of photoproducts and any transient intermediates that may form upon irradiation. researchgate.net The kinetics of the photochemical transformation can be followed by tracking the signal intensities of the reactant and product species over the course of the illumination period, providing valuable data on quantum yields and reaction mechanisms. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques are fundamental for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the key functional groups in this compound. The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different bonds. youtube.com

For this compound, the most diagnostic peaks confirm the presence of the alkene and alkane moieties. The C=C double bond stretch appears as a characteristic absorption in the 1680-1640 cm⁻¹ region. spectrabase.com The stretching vibrations of the C-H bonds attached to the sp² carbons of the double bond are found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the C-H stretching vibrations of the sp³ hybridized carbons in the ring and the methyl groups appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). spectrabase.comepfl.ch The presence of these key bands, and the absence of others (like a strong, broad peak for an -OH group or a sharp peak for a C=O group), quickly confirms the structural identity of the compound. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| C-H Stretch | Olefinic (=C-H) | ~3020 |

| C-H Stretch | Aliphatic (-C-H) | ~2960-2870 |

| C=C Stretch | Alkene | ~1650 |

| CH₂ Bend (Scissoring) | Aliphatic | ~1465 |

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy serves as a valuable complementary technique to infrared (IR) spectroscopy for the structural elucidation of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in Raman versus IR spectra.

For alkenes like this compound, the C=C stretching vibration is a key diagnostic feature. In Raman spectra, this peak is typically observed in the region of 1650 cm⁻¹. The intensity of the C=C stretching band in Raman spectroscopy is particularly sensitive to the substitution pattern around the double bond. Symmetrically substituted alkenes, which may show weak or no absorbance in the IR spectrum for the C=C stretch, often exhibit a strong Raman signal. spectroscopyonline.com

In the context of this compound, Raman spectroscopy can provide detailed information about the conformational properties of the cyclohexene ring. Studies on similar molecules, such as 4,4-dimethylcyclohexane (DMCH), have utilized variable temperature FT-Raman spectroscopy to investigate their dynamic and conformational properties within different environments. acs.orgresearchgate.net This approach could be applied to this compound to understand how the ring conformation is influenced by temperature and its interaction with other molecules.

Key Raman-active vibrational modes for this compound and related structures are summarized in the table below.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Notes |

| C=C Stretch | ~1650 | Intensity is dependent on the symmetry of the substitution around the double bond. |

| Allylic C-H Stretch | ~3080 | Corresponds to the C-H bonds adjacent to the C=C double bond. |

| CH₂/CH₃ Deformations | 1400-1500 | Bending and scissoring vibrations of the methylene and methyl groups. |

| Ring Vibrations | 800-1200 | Skeletal vibrations of the cyclohexene ring. |

Mass Spectrometry (MS) Applications in Compound Identification and Mechanistic Studies

Mass spectrometry is an indispensable tool in the analysis of this compound, providing crucial information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly effective for assessing the purity of this compound samples and for analyzing the products of reactions in which it is a reactant or product. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₈H₁₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (110.20 g/mol ). nih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for cyclic alkenes involve retro-Diels-Alder reactions and loss of alkyl groups. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, with major peaks observed at m/z values of 95, 56, and 54. nih.gov These fragments likely correspond to the loss of a methyl group ([M-CH₃]⁺) and further fragmentation of the cyclohexene ring.

GC-MS is also invaluable for the analysis of complex mixtures containing this compound, such as in the study of volatile organic compounds (VOCs) in various samples. copernicus.orgepa.gov The high separation efficiency of capillary GC columns can resolve hundreds of compounds in a single run. copernicus.org

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Purity assessment, product analysis, identification in complex mixtures. researchgate.net |

| Principle | Separation by GC followed by detection and identification by MS. |

| Key Data | Retention time, molecular ion peak, fragmentation pattern. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for unambiguously confirming the molecular formula of this compound and distinguishing it from other isomers or compounds with the same nominal mass.

HRMS instruments can measure the mass of an ion with an accuracy of a few parts per million (ppm). This level of precision allows for the calculation of the exact molecular formula from the measured mass. For example, the calculated monoisotopic mass of this compound (C₈H₁₄) is 110.10955 Da. nih.gov HRMS can experimentally verify this mass, providing strong evidence for the presence of this specific molecular formula.

This technique is particularly useful in the analysis of unknown compounds or in complex reaction mixtures where multiple products may be formed. When combined with other spectroscopic data, HRMS provides a high degree of confidence in the identification of this compound.

| Technique | Measured Property | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of the molecular ion | Confirmation of the molecular formula (C₈H₁₄). |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, X-ray crystallography can be applied to its solid derivatives to determine their absolute configuration and solid-state structure.

This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms in the molecule.

For derivatives of this compound, X-ray crystallography can provide unambiguous information about:

The conformation of the cyclohexene ring (e.g., half-chair, boat).

The bond lengths and angles within the molecule.

The stereochemistry at any chiral centers.

The packing of molecules in the crystal lattice.

For instance, crystallographic studies of various cyclohexane (B81311) and cyclohexene derivatives have provided fundamental insights into their preferred conformations. researchgate.net In many cases, cyclohexane rings are found to adopt a chair conformation to minimize steric strain. For substituted cyclohexene derivatives, such as 1-bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene, X-ray analysis can confirm the regioselectivity of reactions and the stereochemical relationships between substituents.

Emerging Spectroscopic Methods in Interface Chemistry Research

The study of chemical reactions and molecular structures at interfaces is a rapidly developing field. Emerging spectroscopic techniques are providing unprecedented insights into the behavior of molecules like this compound at surfaces and interfaces.

One of the most prominent interface-specific techniques is vibrational sum-frequency generation (VSFG) spectroscopy . VSFG is a nonlinear optical spectroscopy that is inherently sensitive to interfaces because the signal is only generated in a region where inversion symmetry is broken, such as at the boundary between two different media. db-thueringen.denih.gov This makes it an ideal tool for studying the orientation and conformation of molecules at gas/liquid, liquid/liquid, and liquid/solid interfaces. oup.com For a molecule like this compound, VSFG could be used to study its adsorption and reaction on a catalyst surface, providing molecular-level details of the catalytic process. db-thueringen.denih.gov

Other emerging techniques include:

Heterodyne-detected VSFG (HD-VSFG): This phase-sensitive variation of VSFG provides information about the orientation of molecules (e.g., "up" vs. "down") at an interface. oup.com

Two-dimensional HD-VSFG (2D HD-VSFG): This technique can reveal couplings between different vibrational modes of interfacial molecules, offering a more detailed picture of their structure and dynamics. oup.com

Stimulated Raman scattering (SRS): SRS is another advanced vibrational spectroscopy technique that is being applied to study the transport of chemical species near electrodes in electrochemical systems. nih.gov

These advanced spectroscopic methods hold great promise for advancing our understanding of the interfacial chemistry of this compound and related alkenes, particularly in areas such as catalysis, electrochemistry, and materials science. acs.org

Computational Chemistry and Theoretical Modeling of 4,4 Dimethylcyclohexene Systems

Quantum Mechanical Calculations for Electronic Structure and Energetics